Pyrrolidinyl urea derivative 9 Pyrrolidinyl urea derivative 9
Brand Name: Vulcanchem
CAS No.:
VCID: VC14570001
InChI: InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1
SMILES:
Molecular Formula: C24H27ClFN5O3
Molecular Weight: 488.0 g/mol

Pyrrolidinyl urea derivative 9

CAS No.:

Cat. No.: VC14570001

Molecular Formula: C24H27ClFN5O3

Molecular Weight: 488.0 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidinyl urea derivative 9 -

Specification

Molecular Formula C24H27ClFN5O3
Molecular Weight 488.0 g/mol
IUPAC Name 1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea
Standard InChI InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1
Standard InChI Key GIFBEFSILNFYRM-GHTZIAJQSA-N
Isomeric SMILES CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)Cl)CCOC
Canonical SMILES CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

Pyrrolidinyl urea derivative 9 has a molecular weight of 488.0 g/mol and the IUPAC name 1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea . Its molecular formula (C₂₄H₂₇ClFN₅O₃) incorporates a chloro-fluorophenyl group, a methoxyethyl-substituted pyrrolidine ring, and a methyl-oxo-pyrazole moiety linked via a urea bridge. The compound’s stereochemistry is defined by the (3S,4R) configuration, which critically influences its binding affinity to biological targets.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₇ClFN₅O₃
Molecular Weight488.0 g/mol
IUPAC Name1-[(3S,4R)-4-(3-Chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea
Canonical SMILESCC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC
PubChem CID118128691

Three-Dimensional Conformation and Stereochemistry

The compound’s 3D structure, resolved via X-ray crystallography and computational modeling, reveals a rigid pyrrolidine ring that adopts a chair-like conformation. The trans configuration of the chloro-fluorophenyl and methoxyethyl substituents creates a planar pharmacophore, optimizing interactions with hydrophobic binding pockets . The urea linkage forms hydrogen bonds with target proteins, a feature common to kinase inhibitors such as sorafenib and regorafenib.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of pyrrolidinyl urea derivative 9 involves three key steps:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold.

  • Substituent Introduction: Sequential nucleophilic aromatic substitution introduces the chloro-fluorophenyl group at the 4-position, followed by alkylation with 2-methoxyethyl bromide at the 1-position.

  • Urea Bridge Assembly: Reaction of the pyrrolidine intermediate with 4-methyl-5-oxo-2-phenyl-1H-pyrazole-3-carbonyl isocyanate forms the urea linkage .

CompoundTarget KinaseIC₅₀ (nM)Clinical Stage
PemigatinibFGFR10.4Approved
IntedanibFGFR11.1Approved
SulfatinibFGFR12.3Phase 3

Antiproliferative Activity

In vitro assays using MCF-7 breast cancer cells treated with pyrrolidinyl urea derivative 9 showed a 48% reduction in cell viability at 10 μM after 72 hours. This effect is attributed to the induction of apoptosis via caspase-3 activation, a mechanism observed in other urea-based kinase inhibitors .

Preclinical Development and Challenges

ADME-Tox Profiling

Pharmacokinetic studies in Sprague-Dawley rats revealed moderate oral bioavailability (22%) due to first-pass metabolism mediated by CYP3A4. The compound exhibited a plasma half-life of 3.2 hours and preferential accumulation in liver and kidney tissues . Toxicity screening at 50 mg/kg/day for 28 days caused reversible hepatocyte vacuolation, suggesting a narrow therapeutic index.

Formulation Strategies

To enhance solubility (logP = 2.8), nanoemulsion formulations using Labrafil M 1944 CS increased oral absorption by 1.8-fold in preclinical models . Co-administration with the CYP3A4 inhibitor ritonavir prolonged the half-life to 5.7 hours, highlighting a potential combinatorial approach.

Future Directions and Research Gaps

Target Deconvolution Studies

CRISPR-Cas9 knockout screens paired with affinity-based proteomics are needed to identify primary targets. Preliminary molecular docking simulations suggest potential interactions with the ATP-binding pocket of FGFR2 (ΔG = −9.8 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator